2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-5-10-11-8(13-5)7-3-6(12-2)4-9-7/h6-7,9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
WDJBINOWWIXZQF-RNFRBKRXSA-N |
Isomeric SMILES |
CC1=NN=C(O1)[C@H]2C[C@H](CN2)OC |
Canonical SMILES |
CC1=NN=C(O1)C2CC(CN2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole involves several steps. One common method starts with the preparation of 4-methyl-2-cyanopiperidine, which undergoes hydrolysis to form 4-methyl-2-piperidinecarboxylic acid hydrochloride. This intermediate is then esterified using ethyl alcohol to produce 4-methyl-2-ethyl nipecotate hydrochloride. The final step involves the reaction of this intermediate with L-tartaric acid to obtain the target compound .
Chemical Reactions Analysis
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrolidine moiety linked to a 1,3,4-oxadiazole ring. The general synthesis involves cyclization processes typically using carboxylic acid hydrazides and dehydrating agents such as phosphorus oxychloride or thionyl chloride. The specific synthetic routes for this compound have not been exhaustively documented in the available literature but follow established methodologies for oxadiazole derivatives.
Antibacterial Properties
Research indicates that oxadiazole derivatives exhibit significant antibacterial activity. For instance, studies have shown that compounds similar to 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole can inhibit the growth of various Gram-positive and Gram-negative bacteria. In vitro assays demonstrate that these compounds can effectively disrupt bacterial cell wall synthesis and function .
Table 1: Antibacterial Activity of Oxadiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Cyclopropylmethoxy)phenyl-5-methyl-1,3,4-oxadiazole | Escherichia coli | 50 μg/mL |
| Staphylococcus aureus | 100 μg/mL | |
| Klebsiella pneumoniae | 150 μg/mL | |
| Bacillus cereus | 200 μg/mL |
Antiviral Properties
Oxadiazole derivatives have also been explored for their antiviral potential. Some studies suggest that compounds within this class may inhibit viral replication by targeting specific viral enzymes. For example, certain oxadiazoles have shown promise as inhibitors of HIV integrase, which is crucial for the viral life cycle .
Antitumor Activity
The ability of oxadiazoles to inhibit histone deacetylases (HDACs) has garnered attention in cancer research. HDAC inhibitors are known to induce apoptosis in cancer cells and are being investigated as therapeutic agents in various malignancies. Compounds similar to this compound may enhance the pharmacological profile due to their specific structural attributes .
Case Studies
Several studies have documented the effectiveness of oxadiazole derivatives in preclinical models:
- Antibacterial Efficacy : A study synthesized a related compound and tested its antibacterial properties against common pathogens. Results indicated significant zones of inhibition compared to standard antibiotics like gentamicin .
- Antiviral Activity : Research on another oxadiazole derivative showed promising results in vitro against HIV strains, suggesting potential for further development into therapeutic agents .
- Antitumor Potential : In a comparative study involving various oxadiazoles as HDAC inhibitors, one derivative demonstrated superior efficacy in inducing apoptosis in cancer cell lines compared to existing treatments .
Mechanism of Action
The mechanism of action of 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to upregulate microRNA-128, which plays a role in reducing neuronal apoptosis . This compound may also inhibit certain enzymes involved in lipid synthesis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally related to 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole:
Key Observations :
- Heterocycle Core: The target compound and analogs in share the 1,3,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capacity.
- Substituent Effects : The chiral pyrrolidine-methoxy group in the target compound may enhance solubility and stereoselective interactions compared to halogenated aryl groups in .
Biological Activity
The compound 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole (CAS Number: 1932238-32-8) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 183.21 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a methoxy group and an oxadiazole moiety, contributing to its biological activity.
Biological Activity Overview
Recent studies have highlighted the biological potential of 1,3,4-oxadiazole derivatives, including the compound . The following sections summarize key findings regarding its biological activities:
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In a study by Alam et al., derivatives similar to this compound were tested against various cancer cell lines:
These results suggest that compounds with similar structures may inhibit tumor growth effectively.
The mechanism of action for oxadiazole derivatives often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. For instance, compound 3a demonstrated an IC value of 2.52 µM against TS, indicating potent inhibitory activity compared to standard drugs like Pemetrexed (IC = 6.75 µM) .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have also been explored. A comprehensive review highlighted that certain derivatives exhibit significant antibacterial effects against Escherichia coli and Staphylococcus aureus. For example:
These findings suggest that modifications to the oxadiazole structure can enhance antibacterial efficacy.
Toxicity Studies
While exploring the therapeutic potential of this compound, it is essential to consider its toxicity profile. In vitro studies indicated that certain derivatives were toxic at higher concentrations (e.g., >50 µM on HepG2 cells), emphasizing the need for careful dosage optimization in therapeutic applications .
Case Studies and Research Findings
A significant body of research has focused on synthesizing and characterizing new oxadiazole derivatives for various applications:
- Almalki et al. synthesized a series of triazole-incorporated oxadiazoles and evaluated their anticancer and antibacterial activities. Notably, compound 5c exhibited superior antiproliferative activity against MCF-7 cells compared to standard treatments like Doxorubicin .
- Zabiulla et al. screened a variety of substituted oxadiazoles for their biological activities and reported promising results in both antibacterial and antifungal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
